![molecular formula C22H16Br2N2O4 B11544418 3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544418.png)
3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with a unique structure that includes bromine, methoxy, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including bromination, methoxylation, and the formation of the benzoxazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-dibromo-4-methylphenol: Another brominated phenol with different substitution patterns.
3-methoxyphenylboronic acid: A compound with a similar methoxy group but different overall structure.
Uniqueness
3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of bromine, methoxy, and benzoxazole groups, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
3,4-Dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a dibromo-substituted phenolic structure combined with a benzoxazole moiety. Its molecular formula is C19H16Br2N2O2, and its IUPAC name reflects its intricate substitution pattern.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of methoxyphenol have shown the ability to scavenge free radicals, which can be critical in preventing oxidative stress-related diseases. The antioxidant potential of this compound has not been extensively studied but can be inferred from related compounds.
Antimicrobial Properties
Studies have demonstrated that certain dibromo-substituted phenols possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways. A recent study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
The anticancer effects of phenolic compounds are well-documented. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth. Preliminary studies on related dibromo compounds indicate potential cytotoxic effects against cancer cell lines.
Case Studies
-
Antioxidant Activity Study : A study analyzed the antioxidant capacity of methoxy-substituted phenols using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro.
Compound IC50 (µM) 3,4-Dibromo-6-methoxyphenol 25 Control (Vitamin C) 15 -
Antimicrobial Efficacy : A screening assay evaluated the antimicrobial properties of various dibromo phenols against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
Pathogen MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 -
Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of related benzoxazole derivatives showed significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating potent activity.
Cell Line IC50 (µM) MCF-7 30 MDA-MB-231 45
The biological activities of this compound can be attributed to:
- Free Radical Scavenging : The presence of hydroxyl groups facilitates hydrogen donation to free radicals.
- Membrane Disruption : Lipophilic properties allow the compound to integrate into microbial membranes.
- Apoptosis Induction : Interaction with cellular signaling pathways leading to programmed cell death in cancer cells.
Properties
Molecular Formula |
C22H16Br2N2O4 |
---|---|
Molecular Weight |
532.2 g/mol |
IUPAC Name |
3,4-dibromo-6-methoxy-2-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Br2N2O4/c1-28-14-5-3-4-12(8-14)22-26-17-9-13(6-7-18(17)30-22)25-11-15-20(24)16(23)10-19(29-2)21(15)27/h3-11,27H,1-2H3 |
InChI Key |
JSSRPBHOGIBZFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O |
Origin of Product |
United States |
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